molecular formula C4H5N3O B13028664 Oxazole-5-carboximidamide

Oxazole-5-carboximidamide

Cat. No.: B13028664
M. Wt: 111.10 g/mol
InChI Key: QJGFXHMMQLBFSV-UHFFFAOYSA-N
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Description

Oxazole-5-carboximidamide belongs to the oxazole family, which is an important class of heterocyclic compounds. These molecules consist of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. First synthesized in 1947, this compound is a stable liquid at room temperature with a boiling point of 69 °C .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for oxazole-5-carboximidamide. One common method involves cyclization of appropriate precursors, such as amidoximes or nitriles, under suitable conditions. For example:

    Amidoxime Route: Reaction of amidoximes with acid chlorides or acid anhydrides leads to the formation of this compound.

    Nitrile Route: Cyclization of nitriles with hydroxylamine or its derivatives also yields this compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.

Chemical Reactions Analysis

Reactivity:: Oxazole-5-carboximidamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the imidamide group can yield different derivatives.

    Substitution: Substituents on the oxazole ring influence its reactivity.

Common Reagents and Conditions::

    Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products:: The specific products depend on the reaction conditions and substituents. This compound derivatives find applications in drug discovery, materials science, and more.

Scientific Research Applications

Oxazole-5-carboximidamide’s versatility makes it valuable in various fields:

    Medicinal Chemistry: Researchers explore its potential as antidiabetic, anti-inflammatory, and anticancer agents.

    Materials Science: It contributes to the design of novel materials due to its unique ring structure.

    Biological Studies: Investigations into its interactions with biological targets and pathways.

Mechanism of Action

The exact mechanism by which oxazole-5-carboximidamide exerts its effects depends on the specific derivative and its target. It may involve binding to enzymes, receptors, or cellular components.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1,3-oxazole-5-carboximidamide

InChI

InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6)

InChI Key

QJGFXHMMQLBFSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)C(=N)N

Origin of Product

United States

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